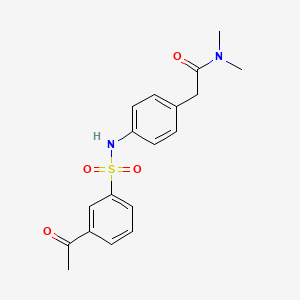

![molecular formula C23H15BrN4O3 B2378198 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-15-7](/img/structure/B2378198.png)

3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization .

Molecular Structure Analysis

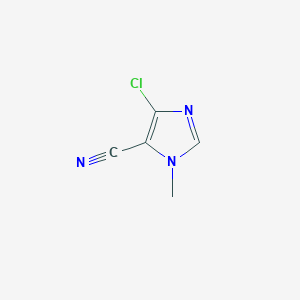

The molecular structure of this compound would be characterized by several aromatic rings (from the benzyl, bromophenyl, and quinazoline groups), a five-membered ring with two nitrogens (from the oxadiazole group), and two carbonyl groups (from the dione group) .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the bromophenyl group could be a site for nucleophilic substitution reactions, while the carbonyl groups in the dione could be involved in condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The bromine atom could potentially make it heavier and more dense than similar compounds without halogens.

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including the compound , have been found to exhibit anti-cancer properties . They can interfere with the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment.

Anti-Inflammatory Activity

Quinazoline derivatives have been shown to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, which could be beneficial in the treatment of inflammatory diseases.

Anti-Bacterial Activity

These compounds have also demonstrated antibacterial activity . They can inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics.

Analgesic Activity

Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties . This suggests they could be used in the development of new pain medications.

Anti-Viral Activity

Some quinazoline derivatives have shown anti-viral properties . They can inhibit the replication of certain viruses, indicating their potential use in antiviral therapies.

Anti-Oxidant Activity

Quinazoline derivatives have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, which could help prevent various diseases associated with oxidative stress.

Future Directions

properties

IUPAC Name |

3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESMWRAWDNLWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

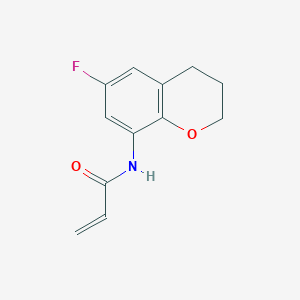

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2378115.png)

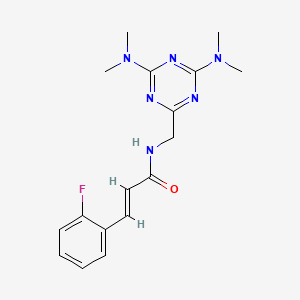

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

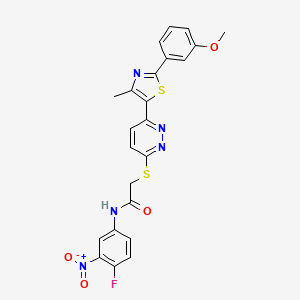

![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)

![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)